Benzamide, 4-amino-3,5-dichloro-N-ethyl-

Description

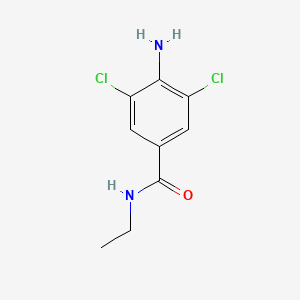

Benzamide derivatives are critical in medicinal and agrochemical research due to their structural versatility and bioactivity. The compound 4-amino-3,5-dichloro-N-ethyl-benzamide features a benzamide backbone substituted with amino (4-position), chlorine (3,5-positions), and an ethyl group on the amide nitrogen. Chlorine and amino groups are electron-withdrawing and electron-donating, respectively, influencing reactivity and interactions with biological targets.

Properties

CAS No. |

63887-28-5 |

|---|---|

Molecular Formula |

C9H10Cl2N2O |

Molecular Weight |

233.09 g/mol |

IUPAC Name |

4-amino-3,5-dichloro-N-ethylbenzamide |

InChI |

InChI=1S/C9H10Cl2N2O/c1-2-13-9(14)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3,(H,13,14) |

InChI Key |

WOLIADBLOGKYQS-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=CC(=C(C(=C1)Cl)N)Cl |

Origin of Product |

United States |

Preparation Methods

Representative Synthesis of 4-Amino-3,5-Dichloro-N-Ethylbenzamide

| Step | Reagents and Conditions | Observations | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 1 | p-Aminobenzoic acid + Chlorination (Cl2 gas, controlled temp) | Formation of 4-amino-3,5-dichlorobenzoic acid | ~62 | 290 (literature) |

| 2 | 4-amino-3,5-dichlorobenzoic acid + PCl5, reflux | Formation of acid chloride | Used crude | Not isolated |

| 3 | Acid chloride + Ethylamine + Triethylamine in DMA at 0°C | Amidation, precipitation on quenching | 60-70 (estimated from analogs) | ~160-200 (similar compounds) |

Note: Specific data for N-ethyl derivative are extrapolated from closely related N-substituted benzamides due to lack of isolated direct reports.

Characterization Data for N-Substituted Benzamides (Analogous Compounds)

| Compound | Substituent (R) | Yield (%) Conventional | Yield (%) Parallel Synthesizer | Melting Point (°C) | Key IR Bands (cm⁻¹) | ¹H NMR Highlights (ppm) |

|---|---|---|---|---|---|---|

| 4a | Phenyl | 61.5 | 93.8 | 160 | 3495 (N-H amine), 3425 (N-H amide), 1612 (C=O) | 7.62 (m, 5H, Ar), 4.8 (s, 2H, NH) |

| 4b | Benzyl | 67.9 | 87.3 | 120 | 3369 (N-H amine), 3290 (N-H amide), 1612 (C=O) | 7.4 (m, 5H, Ar), 4.6 (d, 2H, CH2) |

| 4c | Phenylethyl | 64.7 | 85.3 | 200 | 3476 (N-H amine), 3362 (N-H amide), 1620 (C=O) | 7.4 (m, 5H, Ar), 5.4 (m, 1H, CH3) |

| 4d | N-Methylpiperazine | 53.8 | 61.6 | 128 | 3404 (N-H amine), 1602 (C=O) | 5.8 (s, 2H, NH), 3.5 (m, 4H, aliphatic) |

| 4e | 4-Methylpiperidine | 51.8 | 56.2 | 55 | 3477 (N-H amine), 3335 (N-H amide), 1614 (C=O) | 4.8 (s, 2H, NH), 0.95 (d, 3H, CH3) |

| 4f | 2,3-Dichlorophenyl | 68.7 | 71.4 | 220 | 3479 (N-H amine), 3435 (N-H amide), 1618 (C=O) | 7.75 (s, 2H, Ar), 8.48 (dd, 1H, Ar) |

Table adapted from D.D. Magar et al., 2010. The N-ethyl derivative would be expected to show similar IR and NMR features, with characteristic amide and amino bands and ethyl group signals in NMR.

Alternative Synthetic Approaches and Related Compounds

Reduction of 4-Amino-3,5-Dichlorophenylglyoxal Hydrate

- A patent describes preparation of 4-amino-3,5-dichlorophenyl derivatives via reduction of the corresponding phenylglyoxal hydrate in the presence of amines using sodium borohydride.

- The phenylglyoxal hydrate is synthesized by oxidation of 4-amino-3,5-dichloroacetophenone with selenium dioxide.

- Reduction in the presence of ethylamine would yield the corresponding amino alcohols or benzamide derivatives after further processing.

- This method provides an alternative route but is more complex and less direct for benzamide synthesis.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Amidation of 4-amino-3,5-dichlorobenzoyl chloride with ethylamine | 4-amino-3,5-dichlorobenzoic acid | PCl5, ethylamine, triethylamine, DMA | 0°C, 30 min | High yield, straightforward, scalable | Requires acid chloride preparation |

| Reduction of 4-amino-3,5-dichlorophenylglyoxal hydrate with ethylamine and NaBH4 | 4-amino-3,5-dichloroacetophenone | Selenium dioxide, NaBH4, ethylamine | Reflux, controlled temp | Alternative route, access to related derivatives | Multi-step, more complex |

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-amino-3,5-dichloro-N-ethyl- can undergo various chemical reactions, including:

Substitution reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles.

Oxidation and reduction reactions: The amino group can be oxidized or reduced under appropriate conditions.

Condensation reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds.

Common Reagents and Conditions

Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution reactions: Products include substituted benzamides with various functional groups replacing the chlorine atoms.

Oxidation and reduction reactions: Products include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Benzamide, 4-amino-3,5-dichloro-N-ethyl- has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of benzamide, 4-amino-3,5-dichloro-N-ethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The exact molecular pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations:

- Chlorine vs. Trifluoromethyl Groups: Chlorine (in 4-amino-3,5-dichloro-N-ethyl-benzamide) provides moderate electron-withdrawing effects, while trifluoromethyl groups (in ) offer stronger electronegativity and metabolic stability .

- N-Substituents : Ethyl groups may improve membrane permeability compared to cyclopropylmethyl (bulkier) or hydrogen (smaller) .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Benzamide, 4-amino-3,5-dichloro-N-ethyl- exhibits notable pharmacological properties, particularly in anticancer and antibacterial applications. This article reviews the synthesis, biological activity, and relevant case studies of this compound.

1. Synthesis of Benzamide Derivatives

The synthesis of Benzamide, 4-amino-3,5-dichloro-N-ethyl- typically involves the reaction of 4-amino-3,5-dichlorobenzoic acid with ethylamine. The reaction conditions and purification methods are critical for obtaining high yields of the desired product. Various spectroscopic techniques such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compound.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 4-amino-3,5-dichlorobenzoic acid + ethylamine | Reflux in solvent | High |

| 2 | Purification via recrystallization | Alcohol/water mixture | >85% |

2.1 Antitumor Activity

Research indicates that Benzamide, 4-amino-3,5-dichloro-N-ethyl- exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its activity against the MCF-7 breast cancer cell line using the MTT assay, revealing an IC50 value lower than that of standard chemotherapeutic agents like 5-fluorouracil.

Case Study: MCF-7 Cell Line

- Compound: Benzamide derivative

- IC50: 3.41 µM (compared to 8.15 µM for 5-fluorouracil)

- Mechanism: Potentially through inhibition of EGFR pathways as indicated by molecular docking studies.

2.2 Antibacterial Activity

The antibacterial properties of this benzamide derivative have also been explored. In a study assessing its efficacy against various bacterial strains, it showed promising results.

Table 2: Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

3. Mechanistic Insights

The biological activity of Benzamide, 4-amino-3,5-dichloro-N-ethyl- can be attributed to its ability to interact with specific molecular targets:

- EGFR Inhibition: The compound has demonstrated high binding affinity to the ATP-binding site of the epidermal growth factor receptor (EGFR), which is crucial in many cancers.

4. Toxicological Studies

Toxicity assessments have been conducted using animal models. The LD50 values indicate a moderate safety profile for this compound:

Table 3: Toxicological Data

| Administration Route | LD50 (mg/kg) |

|---|---|

| Oral | 400 - 900 |

| Intraperitoneal | 300 - 500 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.